molecular formula C10H20FN B8347351 1-fluoro-N-hexylidene-2-methylpropan-2-amine

1-fluoro-N-hexylidene-2-methylpropan-2-amine

Cat. No. B8347351
M. Wt: 173.27 g/mol
InChI Key: MOGIJVNPVCIECV-UHFFFAOYSA-N
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Patent
US07872033B2

Procedure details

To a suspension of 1-fluoro-2-methylpropan-2-amine hydrochloride (ABCR) (2 g, 15.7 mmol), anhydrous magnesium sulfate (3.77 g, 31.4 mmol) and potassium carbonate (2.17 g, 15.68 mmol) in dichloromethane (100 mL) was added drop wise hexanal (1.93 mL, 15.7 mmol) at 0° C. The reaction mixture was stirred for 10 h at room temperature, then filtered and concentrated to obtain the title compound as a pale yellow liquid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.77 g
Type
reactant
Reaction Step One
Quantity
2.17 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.93 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[F:2][CH2:3][C:4]([CH3:7])([NH2:6])[CH3:5].S([O-])([O-])(=O)=O.[Mg+2].C(=O)([O-])[O-].[K+].[K+].[CH:20](=O)[CH2:21][CH2:22][CH2:23][CH2:24][CH3:25]>ClCCl>[F:2][CH2:3][C:4]([CH3:7])([N:6]=[CH:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25])[CH3:5] |f:0.1,2.3,4.5.6|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
Cl.FCC(C)(N)C
Name
Quantity
3.77 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]
Name
Quantity
2.17 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1.93 mL
Type
reactant
Smiles
C(CCCCC)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 10 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
FCC(C)(N=CCCCCC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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